1-Chlorodecane

Descripción

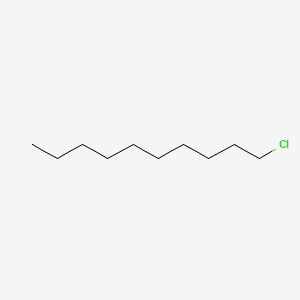

Structure

3D Structure

Propiedades

IUPAC Name |

1-chlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEHOZMYMCEYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027352 | |

| Record name | 1-Chlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Decane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1002-69-3, 28519-06-4 | |

| Record name | 1-Chlorodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodecane (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028519064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLORODECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0HSC44E5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chlorodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorodecane (C₁₀H₂₁Cl) is a long-chain alkyl halide that serves as a versatile intermediate in organic synthesis. Its unique combination of a hydrophobic ten-carbon chain and a reactive chloro group makes it a valuable precursor for a wide range of chemical products, including surfactants, phase-transfer catalysts, and as an alkylating agent in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination, to support its application in research and development.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, application, and the design of synthetic routes. A summary of these key properties is presented below.

Physical Properties of this compound

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₀H₂₁Cl | - | - |

| Molecular Weight | 176.73 | g/mol | - |

| Appearance | Colorless to light yellow liquid | - | Room Temperature |

| Odor | Odorless to a typical chloroalkane odor | - | - |

| Density | 0.868 - 0.873 | g/mL | at 20-25 °C |

| Boiling Point | 223 - 226 | °C | at 760 mmHg |

| Melting Point | -34 to -23 | °C | - |

| Refractive Index | 1.437 - 1.442 | - | at 20 °C |

| Flash Point | 83 - 102 | °C | Closed Cup |

| Viscosity | 1.94 | mPa·s | at 20 °C |

| Vapor Pressure | 14.1 | hPa | at 99 °C |

Solubility Profile

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Soluble |

| Ether | Soluble |

| Other Organic Solvents | Generally soluble |

Experimental Protocols for Property Determination

Accurate determination of the physical properties of this compound is crucial for its application in synthetic chemistry and material science. The following sections detail standard laboratory methodologies for measuring key physical parameters.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, the micro-reflux method is a convenient and accurate technique.[1][2]

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Thermometer

-

Heating block or oil bath

-

Magnetic stirrer and stir bar

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.

-

Clamp the test tube securely in the heating block or oil bath.

-

Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.

-

Begin gentle stirring and heating of the sample.

-

Observe the liquid until it begins to boil and a ring of condensing vapor (refluxing) is visible on the inner wall of the test tube.

-

Adjust the heating so that the reflux ring is stable at the level of the thermometer bulb.

-

The stable temperature reading on the thermometer is the boiling point of the liquid.[1]

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a solid transitions into a liquid. For compounds like this compound, which are liquid at room temperature, this determination requires cooling the sample until it solidifies. The capillary method is a standard technique for determining the melting range of a crystalline solid.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Cooling bath (e.g., ice-salt mixture)

Procedure:

-

Cool a small sample of this compound in a watch glass using a cooling bath until it solidifies.

-

Finely powder the solidified sample.

-

Pack a small amount of the powdered sample into the bottom of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to get an approximate melting point, then allow the apparatus to cool.

-

For an accurate measurement, heat the sample slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4][5]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume. It can be determined by measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (for high accuracy) or a graduated cylinder

-

Analytical balance

Procedure (using a graduated cylinder):

-

Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.[6][7]

-

Carefully add a specific volume of this compound (e.g., 10 mL) to the graduated cylinder. Record the exact volume.

-

Weigh the graduated cylinder containing the this compound and record the total mass.

-

Calculate the mass of the this compound by subtracting the mass of the empty graduated cylinder from the total mass.

-

Calculate the density by dividing the mass of the this compound by its volume (Density = Mass / Volume).[8]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to assess the purity of a sample. The Abbe refractometer is a common instrument for this measurement.[9][10]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard with a known refractive index (e.g., distilled water).

-

Using a dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms and allow the sample to equilibrate to the desired temperature (typically 20 °C), which is maintained by the circulating water bath.

-

Look through the eyepiece and adjust the knob to bring the light and dark fields into sharp focus.

-

Turn the adjustment knob until the dividing line between the light and dark fields is centered on the crosshairs.

Chemical Reactivity and Applications

This compound exhibits reactivity typical of a primary alkyl halide. The carbon-chlorine bond is susceptible to nucleophilic substitution, making it a useful substrate for introducing the decyl group into other molecules.

A key reaction of this compound is the formation of a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. The resulting decylmagnesium chloride is a potent nucleophile used in the formation of carbon-carbon bonds.

Due to its long alkyl chain, this compound is a precursor in the synthesis of quaternary ammonium salts, which are widely used as surfactants, disinfectants, and phase-transfer catalysts.

Safety and Handling

This compound is a combustible liquid and should be handled in a well-ventilated area, away from heat, sparks, and open flames. It is irritating to the skin and eyes. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated place in a tightly sealed container. It should be stored separately from strong oxidizing agents and strong bases.[11]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. A thorough understanding of these properties, along with the appropriate experimental techniques for their verification, is essential for its effective and safe use in research and industrial applications. This guide provides the foundational technical information required by scientists and professionals working with this versatile compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. store.astm.org [store.astm.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Measuring Density | Secondaire | Alloprof [alloprof.qc.ca]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. davjalandhar.com [davjalandhar.com]

- 11. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Synthesis of 1-Chlorodecane from 1-Decanol

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of 1-chlorodecane from 1-decanol. This compound is a valuable alkylating agent and a key intermediate in the synthesis of various organic compounds, including surfactants and quaternary ammonium compounds.[1][2] The selection of a synthetic route is contingent upon factors such as desired purity, yield, scale, and available laboratory resources. This document details common and effective chlorination methods, presenting quantitative data, detailed experimental protocols, and a generalized experimental workflow.

Core Synthetic Methodologies

The conversion of primary alcohols, such as 1-decanol, to their corresponding alkyl chlorides is a fundamental transformation in organic synthesis. The primary challenge lies in converting the hydroxyl group, a poor leaving group, into a species that is readily displaced by a chloride ion. Several reagents and reaction conditions have been developed to achieve this transformation efficiently. The most prevalent methods include the use of thionyl chloride (SOCl₂), the Appel reaction, phosphorus pentachloride (PCl₅), and combinations of trichloroisocyanuric acid with triphenylphosphine.

Quantitative Data Summary

The following table summarizes quantitative data for various methods of synthesizing this compound from 1-decanol, allowing for a comparative assessment of each approach.

| Method | Chlorinating Agent/Reagent System | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Purity (%) | Reference(s) |

| Thionyl Chloride | Thionyl Chloride (SOCl₂) | Neat or DCM | Reflux | 6 hours | High | Good | [3][4] |

| Appel Reaction | Triphenylphosphine (PPh₃) / Carbon Tetrachloride (CCl₄) | Acetonitrile | Room Temperature | ~16 hours | High | Good | [5][6] |

| Phosphorus Pentachloride | Phosphorus Pentachloride (PCl₅) | Neat or CHCl₃ | Room Temperature | Variable | Good | Good | [2][7] |

| Trichloroisocyanuric Acid | Trichloroisocyanuric Acid / Triphenylphosphine (PPh₃) | Acetonitrile | 60°C | 2 hours | 74 | 99.4 | [8] |

| Concentrated HCl | Concentrated Hydrochloric Acid / Phase-Transfer Catalyst | Biphasic | 105°C | 45 hours | ~84-95 | Good | [9] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired outcomes.

Method 1: Synthesis using Thionyl Chloride

The reaction of 1-decanol with thionyl chloride is a classic and effective method for producing this compound.[2][10] The byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification.[11][12]

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place 1-decanol (1 equivalent).

-

Slowly add freshly distilled thionyl chloride (1.5 - 2.0 equivalents) to the 1-decanol with stirring. The reaction is exothermic and should be cooled in an ice bath during the addition.

-

After the addition is complete, heat the reaction mixture to reflux for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride by distillation under reduced pressure.[13]

-

The crude this compound is then purified by washing with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and purify by fractional distillation under reduced pressure.

Method 2: Synthesis using Trichloroisocyanuric Acid and Triphenylphosphine

This method provides a high-purity product under relatively mild conditions.[8]

Experimental Protocol:

-

To a 300-mL 3-neck round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of anhydrous acetonitrile.[8]

-

Add triphenylphosphine (19.88 g, 75.79 mmol) to the flask.[8]

-

While stirring, add trichloroisocyanuric acid (6.17 g, 26.55 mmol) over a period of 10 minutes.[8]

-

Place the flask in a 60°C oil bath and add 1-decanol (7.98 g, 50.41 mmol) to the mixture via syringe.[8]

-

Stir the reaction mixture for 2 hours at 60°C.[8]

-

After cooling, add 30 mL of water and filter the mixture. Wash the solid with pentane.[8]

-

Transfer the filtrate to a separatory funnel and extract with pentane (1 x 60 mL and 3 x 40 mL).[8]

-

Combine the pentane extracts and wash with a saturated sodium chloride solution (50 mL).[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the pentane by rotary evaporation.[8]

-

Distill the residue under reduced pressure to yield pure this compound (expected yield ~6.61 g, 74%).[8]

Method 3: The Appel Reaction

The Appel reaction utilizes triphenylphosphine and a carbon tetrahalide to convert alcohols to alkyl halides with inversion of configuration.[5][6]

Experimental Protocol:

-

In a dry, inert atmosphere, dissolve 1-decanol (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous acetonitrile.

-

Cool the solution in an ice bath and slowly add a solution of carbon tetrachloride (1.2 equivalents) in anhydrous acetonitrile.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is typically filtered to remove the precipitated triphenylphosphine oxide.

-

The filtrate is concentrated under reduced pressure.

-

The residue is then purified by column chromatography on silica gel or by distillation to afford this compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the synthesis of this compound and the signaling pathway of the thionyl chloride reaction.

Caption: Generalized experimental workflow for the synthesis of this compound.

Caption: Simplified reaction pathway for the chlorination of 1-decanol with thionyl chloride.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Chlorododecane | Alkylating Reagent | RUO [benchchem.com]

- 3. What is 1-chlorododecane?_Chemicalbook [chemicalbook.com]

- 4. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 5. Appel Reaction [organic-chemistry.org]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-Chlorodecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chlorodecane, a long-chain chloroalkane utilized as a solvent and intermediate in various chemical syntheses. Understanding its solubility in different organic solvents is crucial for process design, reaction optimization, and purification in research, pharmaceutical development, and industrial applications.

Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure—a long nonpolar alkyl chain with a terminal polar chloro group—and general principles of solubility, its behavior can be predicted and has been qualitatively described. This compound is known to be soluble in many organic solvents and insoluble in water.[1]

The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Class | Temperature (°C) | Solubility | Data Type |

| Water | Protic, Polar | 20 | 0.01 g/L | Quantitative |

| Ethanol | Protic, Polar | Not Specified | Soluble | Qualitative |

| Diethyl Ether | Aprotic, Polar | Not Specified | Soluble | Qualitative |

| Methanol | Protic, Polar | Not Specified | Expected to be soluble | Estimated |

| Acetone | Aprotic, Polar | Not Specified | Expected to be soluble | Estimated |

| Toluene | Aprotic, Nonpolar | Not Specified | Expected to be highly soluble | Estimated |

| n-Hexane | Aprotic, Nonpolar | Not Specified | Expected to be highly soluble | Estimated |

Note on Data Scarcity: The lack of extensive, publicly available quantitative solubility data for this compound highlights an area for future research. The data presented as "Expected to be soluble/highly soluble" is based on the chemical principle of "like dissolves like," where nonpolar or moderately polar solutes dissolve well in solvents of similar polarity.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid solute like this compound in an organic solvent can be carried out using several established experimental methods. The choice of method often depends on the required precision, the nature of the solvent, and the available analytical instrumentation. The most common and reliable method is the isothermal shake-flask method .

Isothermal Shake-Flask Method

This gravimetric or analytical method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Principle: A supersaturated solution of the solute (this compound) in the solvent is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation of Supersaturated Solution:

-

In a series of sealed, temperature-controlled vessels (e.g., jacketed glass vials or flasks), add an excess amount of this compound to a known volume or mass of the organic solvent. The excess solute is crucial to ensure that the solution becomes saturated.

-

Seal the vessels to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vessels in a constant-temperature bath or incubator equipped with a shaking or stirring mechanism.

-

Agitate the mixtures for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solvent phase remains constant.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the two phases (the undissolved this compound and the saturated solvent) to separate. If the density difference is small, centrifugation in a temperature-controlled centrifuge can be employed to facilitate separation.

-

-

Sampling:

-

Carefully extract an aliquot of the clear, saturated solvent phase using a pre-calibrated syringe or pipette. It is critical to avoid disturbing the undissolved solute layer.

-

-

Analysis of Solute Concentration: The concentration of this compound in the collected aliquot can be determined by various analytical techniques:

-

Gravimetric Analysis:

-

Accurately weigh the collected aliquot of the saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound but sufficient to remove the solvent).

-

The remaining mass corresponds to the dissolved this compound.

-

The solubility can then be expressed as grams of solute per 100 grams of solvent or other relevant units.

-

-

Gas Chromatography (GC):

-

Prepare a series of standard solutions of this compound in the respective solvent of known concentrations.

-

Generate a calibration curve by injecting the standards into a gas chromatograph equipped with a suitable column (e.g., a nonpolar or medium-polarity capillary column) and detector (e.g., Flame Ionization Detector - FID).

-

Inject the collected saturated sample into the GC under the same conditions.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Refractive Index Measurement:

-

Prepare a series of standard solutions of this compound in the solvent of known compositions.

-

Measure the refractive index of each standard solution at a constant temperature using a calibrated refractometer.

-

Create a calibration curve of refractive index versus concentration.

-

Measure the refractive index of the saturated sample and determine its concentration from the calibration curve. This method is most effective for binary systems.

-

-

Visualization of Experimental Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in determining the solubility of this compound.

Caption: Isothermal Shake-Flask Experimental Workflow.

Caption: Solvent Selection Logic for this compound.

Conclusion

While there is a notable absence of comprehensive quantitative solubility data for this compound in a variety of organic solvents, its solubility behavior can be reliably predicted based on its molecular structure. For applications requiring precise solubility values, the isothermal shake-flask method, coupled with appropriate analytical techniques such as gravimetric analysis, gas chromatography, or refractometry, provides a robust framework for experimental determination. This guide serves as a foundational resource for researchers and professionals, outlining the current state of knowledge and providing detailed methodologies for further investigation into the solubility of this compound.

References

Thermophysical properties of 1-Chlorodecane.

An In-depth Technical Guide to the Thermophysical Properties of 1-Chlorodecane

This technical guide provides a comprehensive overview of the key thermophysical properties of this compound. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require accurate and detailed data for modeling, process design, and safety assessments. This document summarizes essential quantitative data in structured tables, details the experimental methodologies for their determination, and includes visualizations of experimental workflows.

Physical and Chemical Identity

This compound is a chlorinated hydrocarbon with the chemical formula C₁₀H₂₁Cl. It is a colorless liquid at room temperature and is utilized as an intermediate in various chemical syntheses.

Table 1: General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₁Cl | [1][2][3] |

| Molecular Weight | 176.73 g/mol | [2][4] |

| Appearance | Colorless liquid | [2][4][5] |

| CAS Number | 1002-69-3 |[2][3][6][7] |

Thermophysical Property Data

The following sections present quantitative data for various thermophysical properties of this compound. The data is compiled from various sources and presented in tabular format for clarity and ease of comparison.

Phase Transition Properties

Table 2: Melting and Boiling Points of this compound

| Property | Temperature (°C) | Temperature (K) | Reference |

|---|---|---|---|

| Melting Point | -34 | 239.15 | [2][4][7] |

| Boiling Point | 223 - 224 | 496.15 - 497.15 |[2][3] |

Density

Table 3: Density of this compound at Various Temperatures

| Temperature (°C) | Density (g/mL) | Reference |

|---|---|---|

| 20 | 0.868 | [2] |

| 25 | 0.868 |[4] |

Optical Properties

Table 4: Refractive Index of this compound

| Temperature (°C) | Wavelength | Value | Reference |

|---|

| 20 | D-line (589.3 nm) | 1.437 |[4][5] |

Safety-Related Properties

Table 5: Flash Point of this compound

| Property | Value (°C) | Reference |

|---|

| Flash Point | 83 |[4] |

Vapor Properties

Table 6: Vapor Pressure and Enthalpy of Vaporization of this compound

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Vapor Pressure | 0.14 mmHg | 25 | [2] |

| Enthalpy of Vaporization | 56.2 kJ/mol | 100.85 |[3] |

Heat Capacity

A study by Zábranský et al. (2010) measured the molar heat capacity of liquid this compound at constant pressure over a range of temperatures.

Table 7: Molar Heat Capacity of this compound

| Temperature (K) | Molar Heat Capacity (J·K⁻¹·mol⁻¹) |

|---|---|

| 284.15 | 335.6 |

| 294.15 | 344.2 |

| 304.15 | 353.1 |

| 314.15 | 362.4 |

| 324.15 | 371.9 |

| 334.15 | 381.8 |

| 344.15 | 392.0 |

| 353.15 | 401.5 |

Data sourced from a study on the heat capacities of 1-chloroalkanes and 1-bromoalkanes, which employed a differential scanning calorimeter.[8]

Thermal Conductivity and Surface Tension

Experimental data for the thermal conductivity and surface tension of this compound could not be located in the conducted search. General experimental methodologies for determining these properties are described in Section 3.

Experimental Protocols

This section outlines the general experimental methodologies used to determine the thermophysical properties of liquids like this compound. While specific, detailed protocols for every reported value for this compound are not available, the following descriptions are based on standard laboratory practices.

Determination of Melting and Boiling Points

The melting and boiling points are fundamental properties for characterizing a substance.

-

Melting Point: The melting point is determined by observing the temperature at which the substance transitions from a solid to a liquid state. A common method involves placing a small, powdered sample in a capillary tube and heating it in a calibrated apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Boiling Point: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This can be determined by heating the liquid and observing the temperature at which vigorous boiling occurs. For more accurate measurements, an ebulliometer is used, which measures the equilibrium temperature of the liquid and vapor phases at a controlled pressure.

Measurement of Density

Density is typically measured using a pycnometer or a digital density meter.

-

Pycnometer Method: A pycnometer is a flask with a precise volume. The procedure involves weighing the empty pycnometer, then weighing it filled with the sample liquid, and finally weighing it filled with a reference substance of known density (e.g., water). The density of the sample can then be calculated.

-

Digital Density Meter: Modern digital density meters utilize an oscillating U-tube. The oscillation frequency of the tube changes when filled with the sample, and this change is directly related to the density of the sample.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property. It is measured using a refractometer.

The procedure involves placing a few drops of the liquid sample on the prism of the refractometer. Light of a specific wavelength (typically the sodium D-line at 589.3 nm) is passed through the sample, and the angle of refraction is measured.[9] The instrument is temperature-controlled, as the refractive index is temperature-dependent.

Measurement of Viscosity

Viscosity, a measure of a fluid's resistance to flow, can be determined using various types of viscometers.

-

Capillary Viscometers: These devices, such as the Ostwald or Ubbelohde viscometers, measure the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity. The kinematic viscosity is proportional to the flow time.

-

Rotational Viscometers: These instruments measure the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The dynamic viscosity is related to the measured torque.

Determination of Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. Common methods for its measurement include:

-

Du Noüy Ring Method: This method involves measuring the force required to detach a platinum ring from the surface of the liquid.

-

Wilhelmy Plate Method: This technique measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.

-

Pendant Drop Method: The shape of a drop of liquid hanging from a capillary tip is analyzed. The surface tension can be calculated from the drop's geometry, which is influenced by the balance between surface tension and gravity.

Measurement of Thermal Conductivity

Thermal conductivity is the property of a material to conduct heat. For liquids, the transient hot-wire method is a common and accurate technique.

In this method, a thin platinum wire is immersed in the liquid. A short electrical pulse heats the wire, and the rate at which the wire cools is measured by monitoring its resistance. The thermal conductivity of the liquid is determined from the rate of temperature change of the wire.

Determination of Heat Capacity

Heat capacity is the amount of heat required to raise the temperature of a substance by a certain amount. For liquids, differential scanning calorimetry (DSC) is a widely used method.

In DSC, the sample and a reference material are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is proportional to the heat capacity of the sample. The study providing the heat capacity data for this compound utilized a DSC III (Setaram) differential scanning calorimeter.[8]

Measurement of Vapor Pressure and Enthalpy of Vaporization

Vapor pressure can be measured by various static or dynamic methods. The enthalpy of vaporization, the energy required to transform a given quantity of a substance into a gas, is often determined from vapor pressure data at different temperatures using the Clausius-Clapeyron equation.

-

Static Method: A sample of the liquid is placed in a container with a pressure measuring device, and the air is evacuated. The container is then heated to a specific temperature, and the pressure of the vapor in equilibrium with the liquid is measured.

-

Dynamic Method (Boiling Point Method): The liquid is heated under a controlled external pressure, and the temperature at which it boils is measured. At the boiling point, the vapor pressure equals the external pressure.

The enthalpy of vaporization data for this compound was determined from vapor pressure measurements at different temperatures.[3]

References

- 1. This compound | C10H21Cl | CID 13848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(1002-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Decane, 1-chloro- [webbook.nist.gov]

- 4. This compound 98 1002-69-3 [sigmaaldrich.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Decane, 1-chloro- (CAS 1002-69-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | CAS#:1002-69-3 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. Refractive index - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling, Storage, and Management of 1-Chlorodecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and storage requirements for 1-Chlorodecane. The information is intended to support laboratory personnel in the safe and effective use of this compound in research and development settings.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. Key data points are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₁Cl | [1] |

| Molar Mass | 176.73 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Typical chloroalkane odor | [1] |

| Density | 0.869 g/cm³ at 20 °C | [1] |

| Boiling Point | 223-226 °C | [1] |

| Melting Point | -34 °C | [2] |

| Flash Point | 83 °C (closed cup) | [3] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [1] |

| Vapor Pressure | 14.1 hPa at 99 °C | [3] |

Hazard Identification and Safety Precautions

This compound is classified as a combustible liquid that causes skin and serious eye irritation.[4] It is also very toxic to aquatic life with long-lasting effects.[3]

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H227: Combustible liquid.

-

H410: Very toxic to aquatic life with long lasting effects.[3]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key precautions include avoiding contact with skin and eyes, keeping away from heat and open flames, and preventing release to the environment.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure risk.[5]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Nitrile rubber). | Prevents skin contact which can cause irritation.[6] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[2] |

| Respiratory Protection | Not typically required under normal, well-ventilated conditions.[4] Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or if mists are generated. | Protects against inhalation of vapors or mists. |

Experimental Protocols

Adherence to standardized protocols is crucial for ensuring safety and experimental reproducibility.

General Handling Protocol

-

Preparation : Before handling, ensure that a safety data sheet (SDS) for this compound is readily accessible.[3] Confirm that an emergency eyewash station and safety shower are unobstructed and operational.[6]

-

Ventilation : Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment : Don the appropriate PPE as specified in the table above.

-

Dispensing : When transferring or dispensing the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers to narrow-mouthed containers.

-

Heating : If heating is required, use a water bath, heating mantle, or another controlled heating source. Avoid open flames.[1]

-

Post-Handling : After handling, wash hands thoroughly with soap and water.[3] Clean any contaminated surfaces.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.[7]

-

Evacuation and Alerting : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

-

Control Ignition Sources : As this compound is a combustible liquid, extinguish all nearby ignition sources.[1]

-

Ventilation : Ensure the area is well-ventilated to disperse any vapors.

-

Containment : For small spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[3] Create a dike around the spill to prevent it from spreading.[7]

-

Absorption : Apply the absorbent material over the spill, starting from the outside and working inwards to minimize splashing.[8]

-

Collection : Once the liquid is fully absorbed, use non-sparking tools to carefully collect the contaminated material into a sealable, labeled waste container.[2]

-

Decontamination : Decontaminate the spill area with a suitable detergent and water.

-

Waste Disposal : Dispose of the collected waste and any contaminated cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[3]

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Containerization : Collect all this compound waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed container.[3] The container should be made of a material compatible with halogenated organic compounds.

-

Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[8]

-

Storage : Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

-

Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Do not dispose of this compound down the drain or in regular trash.[3]

Storage and Incompatibilities

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

| Storage Condition | Recommendation | Source |

| Temperature | Store in a cool, dry, well-ventilated area. | [1] |

| Ignition Sources | Keep away from heat, sparks, and open flames. | [1] |

| Containers | Keep containers tightly closed. | [1] |

| Incompatible Materials | Store separately from strong oxidizing agents and strong bases. | [6] |

Visualized Workflows

The following diagrams illustrate key logical workflows for handling this compound safely.

Caption: General laboratory workflow for handling this compound.

References

- 1. This compound | Properties, Uses, Safety, Suppliers & SDS | Buy High-Purity this compound Online – China Manufacturer [qiji-chem.com]

- 2. This compound(1002-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. sams-solutions.com [sams-solutions.com]

- 6. fishersci.be [fishersci.be]

- 7. ccny.cuny.edu [ccny.cuny.edu]

- 8. ehs.princeton.edu [ehs.princeton.edu]

1-Chlorodecane: A Technical Guide to its Natural Occurrence and Environmental Fate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 1-chlorodecane, a short-chain chlorinated alkane (SCCA). The document focuses on its natural occurrence, environmental fate, and the analytical methodologies used for its study. Due to the limited availability of data specific to this compound, information from closely related compounds and the broader category of SCCAs is included to provide a more complete picture. This guide summarizes key quantitative data in tabular format, details experimental protocols, and presents visual diagrams of degradation pathways and analytical workflows to support research and development activities.

Introduction

This compound (C₁₀H₂₁Cl) is a member of the short-chain chlorinated alkanes (SCCAs), a class of compounds that have been used in various industrial applications, including as plasticizers and flame retardants. Growing environmental and health concerns have led to increased scrutiny of these compounds. This guide synthesizes the available technical information regarding the natural occurrence and environmental behavior of this compound to serve as a resource for the scientific community.

Natural Occurrence

Current scientific literature indicates that short-chain chlorinated alkanes, including this compound, are not naturally occurring substances. Their presence in the environment is attributed to anthropogenic sources, primarily through industrial manufacturing and the use and disposal of products containing these compounds.

Environmental Fate

The environmental fate of this compound is governed by a combination of its physical-chemical properties and its susceptibility to various degradation processes. As a class of compounds, SCCAs are generally considered persistent, bioaccumulative, and toxic to aquatic organisms.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties influence its distribution and behavior in the environment.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁Cl | [1] |

| Molecular Weight | 176.73 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -34 °C | [2] |

| Boiling Point | 223 °C | [2] |

| Flash Point | 83 °C | [2] |

| Water Solubility | Low | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | ~5.1 (Estimated for SCCAs) |

Abiotic Degradation

Photochemical Degradation

A key study investigated the photochemical degradation of this compound in an aqueous solution under UV irradiation. The study found that this compound can be completely degraded within 120 minutes, with hydroxyl radicals (•OH) being the primary reactive species responsible for this degradation.[3] The degradation follows pseudo-first-order kinetics.

Table 2: Photochemical Degradation of this compound in Aqueous Solution

| Parameter | Value | Conditions | Reference |

| Degradation Time | 120 min for complete degradation | UV irradiation | [3] |

| Half-life (t½) | 24.4 min | UV irradiation | [4] |

| Dechlorination Efficiency | ~85% within 120 min | UV irradiation | [4] |

The proposed photochemical degradation of this compound is initiated by UV irradiation, leading to the formation of hydroxyl radicals which then abstract a hydrogen atom from the decane chain. This process generates various dehydrogenation radicals that can further react to form alcohols and other intermediates.[3]

Caption: Proposed photochemical degradation pathway of this compound.

Hydrolysis

For primary chloroalkanes like this compound, the rate of hydrolysis under typical environmental conditions is expected to be very slow and therefore a negligible degradation pathway.

Biodegradation

Bioaccumulation and Soil Mobility

The high octanol-water partition coefficient (Log Kₒw) of SCCAs suggests a high potential for bioaccumulation in aquatic organisms. The soil adsorption coefficient (Koc) is also expected to be high, indicating low mobility in soil and a tendency to partition to sediment and sludge.

Table 3: Estimated Environmental Fate Parameters for this compound and Related Compounds

| Parameter | Value | Compound/Class | Reference |

| Bioconcentration Factor (BCF) | High potential (B3) | 1-Chlorododecane | [5] |

| Log Koc (Soil Adsorption Coefficient) | 4.0 (estimated) | 1-Chlorododecane | [5] |

Experimental Protocols

Detailed experimental protocols for studying the environmental fate of this compound are scarce. The following sections provide a detailed protocol from a key photochemical degradation study and a general methodology for the analysis of chlorinated alkanes in environmental samples.

Photochemical Degradation of this compound in Aqueous Solution

This protocol is based on the methodology described by Zhang et al. (2019).[3]

Objective: To determine the photochemical degradation kinetics and identify degradation products of this compound in water.

Materials and Reagents:

-

This compound (analytical standard)

-

Ultrapure water

-

Acetonitrile (HPLC grade)

-

Photoreactor equipped with a low-pressure mercury lamp (emitting at 254 nm)

-

Quartz tubes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Solid-Phase Microextraction (SPME) fibers

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile. Spike the appropriate volume of the stock solution into ultrapure water in quartz tubes to achieve the desired initial concentration (e.g., 5 mg/L).

-

Photoreaction: Place the quartz tubes in the photoreactor. Irradiate the samples with the UV lamp. Withdraw samples at predetermined time intervals (e.g., 0, 10, 20, 40, 60, 90, 120 min).

-

Analysis of this compound Concentration:

-

Extract the aqueous samples using a suitable solvent (e.g., n-hexane).

-

Analyze the extracts using an HPLC system equipped with a C18 column.

-

Use a mobile phase of acetonitrile and water.

-

Monitor the concentration of this compound by measuring the absorbance at a specific wavelength.

-

-

Identification of Degradation Products:

-

Extract the irradiated samples using SPME.

-

Analyze the extracted compounds using a GC-MS system.

-

Identify the degradation products by comparing their mass spectra with a spectral library (e.g., NIST).

-

General Protocol for Analysis of Chlorinated Alkanes in Environmental Samples (e.g., Water, Sediment)

This protocol provides a general workflow for the extraction and analysis of short-chain chlorinated alkanes from environmental matrices.

Caption: General experimental workflow for SCCA analysis.

Objective: To quantify the concentration of this compound and other SCCAs in water and sediment samples.

Materials and Reagents:

-

High-purity solvents (e.g., dichloromethane, hexane)

-

Anhydrous sodium sulfate

-

Florisil or silica gel for cleanup

-

Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)

Procedure:

-

Sample Extraction (Water):

-

Collect a water sample (e.g., 1 L) in a glass bottle.

-

Perform a liquid-liquid extraction using a non-polar solvent like dichloromethane.

-

Dry the organic extract with anhydrous sodium sulfate.

-

-

Sample Extraction (Sediment):

-

Collect a sediment sample and air-dry or freeze-dry it.

-

Perform a Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone).

-

-

Extract Cleanup:

-

Pass the concentrated extract through a column packed with an adsorbent like Florisil or silica gel to remove interfering compounds.

-

-

Analysis:

-

Concentrate the cleaned extract to a small volume (e.g., 1 mL).

-

Inject an aliquot into a GC-ECD or GC-MS for separation and quantification.

-

Use an appropriate capillary column and temperature program to achieve good separation of the target analytes.

-

Conclusion

The available data suggests that this compound, like other SCCAs, is an anthropogenic compound with the potential for persistence and bioaccumulation in the environment. While photochemical degradation in aqueous environments can occur, other degradation pathways such as hydrolysis and biodegradation are likely to be slow. Significant data gaps remain regarding its measured environmental concentrations, specific biodegradation rates in different environmental compartments, and its full toxicological profile. Further research is necessary to fully assess the environmental risks associated with this compound. The methodologies and data presented in this guide provide a foundation for future research in this area.

References

- 1. CAS 1002-69-3: this compound | CymitQuimica [cymitquimica.com]

- 2. you-iggy.com [you-iggy.com]

- 3. Photochemical degradation kinetics and mechanism of short-chain chlorinated paraffins in aqueous solution: A case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 5. chemview.epa.gov [chemview.epa.gov]

A Comprehensive Technical Guide to 1-Chlorodecane: Properties, Synonyms, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorodecane, a primary alkyl chloride, serves as a versatile building block in organic synthesis. Its linear ten-carbon chain and reactive terminal chlorine atom make it a valuable precursor for the introduction of the decyl group into a wide array of molecular frameworks. This technical guide provides an in-depth overview of this compound, including its synonyms and alternative names, physicochemical properties, and detailed experimental protocols for its application in key synthetic transformations. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in leveraging the synthetic utility of this important chemical intermediate.

Synonyms and Alternative Names

This compound is known by several alternative names in chemical literature and commerce. A comprehensive list of these synonyms is provided below to aid in its identification across various databases and supplier catalogs.[1][2]

-

Decyl chloride

-

n-Decyl chloride

-

Decane, 1-chloro-

-

1-Decyl chloride

-

Chlorodecane

-

Monochlorodecane

Chemical Identifiers:

-

CAS Number: 1002-69-3[1]

-

EC Number: 213-691-0[2]

-

Beilstein Registry Number: 1735224[2]

-

MDL Number: MFCD00000956[2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions. The following table summarizes its key physicochemical data.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁Cl | [3] |

| Molecular Weight | 176.73 g/mol | [3] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Odorless | [3][4] |

| Melting Point | -34 °C | [2][5][6] |

| Boiling Point | 223 °C at 760 mmHg | [2][4][5] |

| Density | 0.868 g/mL at 25 °C | [2][6] |

| Flash Point | 83 °C (181.4 °F) - closed cup | [2][4][5] |

| Refractive Index (n²⁰/D) | 1.437 | [2][6] |

| Solubility in Water | 0.01 g/L at 20 °C | [5] |

| logP (Octanol/Water Partition Coefficient) | 5.7 - 5.8 | [5] |

| Vapor Pressure | 14.1 hPa at 99 °C | [5] |

Synthetic Applications and Experimental Protocols

This compound is a key intermediate in a variety of nucleophilic substitution reactions. The following sections provide detailed experimental protocols for several common transformations involving this reagent.

Williamson Ether Synthesis: Preparation of Decyl Methyl Ether

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkyl halide and an alkoxide. This protocol details the synthesis of decyl methyl ether from this compound and sodium methoxide.

Experimental Protocol:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

-

Reagent Addition: Sodium methoxide (CH₃ONa, 1.5 equivalents) is suspended in 100 mL of anhydrous N,N-dimethylformamide (DMF) in the reaction flask.

-

Addition of this compound: this compound (1.0 equivalent) is dissolved in 50 mL of anhydrous DMF and added dropwise to the stirred suspension of sodium methoxide over 30 minutes.

-

Reaction: The reaction mixture is heated to 80 °C and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into 500 mL of ice-water. The aqueous layer is extracted three times with 100 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield pure decyl methyl ether.

N-Alkylation of Amines: Synthesis of N-Decylaniline

This compound can be used to alkylate primary and secondary amines to produce the corresponding secondary and tertiary amines. This protocol describes the synthesis of N-decylaniline.

Experimental Protocol:

-

Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Aniline (1.2 equivalents), this compound (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0 equivalents) are added to 50 mL of acetonitrile.

-

Reaction: The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 24 hours. Reaction progress is monitored by TLC.

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between 100 mL of water and 100 mL of ethyl acetate. The aqueous layer is extracted twice more with 50 mL portions of ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-decylaniline.

Grignard Reagent Formation and Reaction

This compound can be converted to its corresponding Grignard reagent, decylmagnesium chloride, which is a powerful nucleophile for forming carbon-carbon bonds.

Experimental Protocol for Grignard Reagent Formation:

-

Reaction Setup: All glassware (a 250 mL three-necked flask, reflux condenser with a drying tube, and an addition funnel) must be rigorously dried in an oven and assembled hot under an inert atmosphere. Magnesium turnings (1.2 equivalents) are placed in the flask.

-

Initiation: A small crystal of iodine is added to the magnesium turnings. A small portion of a solution of this compound (1.0 equivalent) in 100 mL of anhydrous diethyl ether is added. The reaction is initiated by gentle warming or the addition of a sonicator bath. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Addition: The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is refluxed for an additional hour to ensure complete reaction. The resulting grey-black solution of decylmagnesium chloride is used immediately in the subsequent reaction.

Nucleophilic Substitution with Azide: Synthesis of 1-Azidodecane

The reaction of this compound with sodium azide provides a straightforward route to 1-azidodecane, a useful intermediate for the synthesis of amines via reduction or for use in click chemistry.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, this compound (1.0 equivalent) is dissolved in 150 mL of N,N-dimethylformamide (DMF).

-

Reagent Addition: Sodium azide (NaN₃, 1.5 equivalents) is added to the solution.

-

Reaction: The reaction mixture is heated to 70 °C and stirred for 18 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into 500 mL of water and extracted three times with 100 mL portions of diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude 1-azidodecane is purified by vacuum distillation.

Synthesis of Decyl Cyanide (Undecanenitrile)

The reaction with cyanide ions is another important nucleophilic substitution for extending the carbon chain and introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Experimental Protocol:

-

Reaction Setup: A 500 mL round-bottom flask is fitted with a reflux condenser and a mechanical stirrer.

-

Reagent Addition: Sodium cyanide (NaCN, 1.2 equivalents) is dissolved in 100 mL of a 1:1 mixture of ethanol and water. This compound (1.0 equivalent) is then added.

-

Reaction: The mixture is heated to reflux and stirred vigorously for 36 hours.

-

Work-up: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous layer is extracted three times with 100 mL of diethyl ether.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude decyl cyanide is purified by vacuum distillation.

Safety Information

This compound is a combustible liquid and can cause skin and serious eye irritation.[4] It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1][7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3][4][5]

Conclusion

This compound is a valuable and versatile chemical intermediate with broad applications in organic synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a staple in the synthesis of a diverse range of organic molecules. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe use in research and development.

References

- 1. This compound | C10H21Cl | CID 13848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 1002-69-3 [sigmaaldrich.com]

- 3. fishersci.be [fishersci.be]

- 4. fishersci.com [fishersci.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 1-クロロデカン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Purity Specifications of Research-Grade 1-Chlorodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for research-grade 1-Chlorodecane (CAS No. 1002-69-3). The document details typical purity levels, potential impurities, and the analytical methodologies used to ensure the quality and consistency required for demanding research and development applications.

Purity Specifications of Research-Grade this compound

Research-grade this compound is typically supplied at a high purity level to ensure the reliability and reproducibility of experimental results. The purity is predominantly determined by Gas Chromatography (GC) analysis.

Table 1: Typical Purity Specifications for Research-Grade this compound

| Parameter | Specification | Analytical Method |

| Purity | ≥97% to ≥99% | Gas Chromatography (GC) |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

Impurity Profile of this compound

The primary route for the synthesis of this compound is the chlorination of 1-decanol. Impurities in the final product can arise from unreacted starting materials, by-products of the synthesis, or degradation products.

Table 2: Potential Impurities in Research-Grade this compound

| Impurity | Chemical Formula | Origin | Potential Impact |

| 1-Decanol | C₁₀H₂₂O | Unreacted starting material | May interfere with reactions involving nucleophiles or alter polarity. |

| Decene (isomers) | C₁₀H₂₀ | By-product of elimination side reactions | Can undergo addition reactions, leading to undesired by-products. |

| Didecyl ether | C₂₀H₄₂O | By-product of intermolecular dehydration | A non-reactive impurity that can affect the concentration of the active reagent. |

| Other chloroalkanes | CₓH₂ₓ₊₁Cl | Impurities in the starting alcohol or side reactions | May have different reactivity and introduce variability. |

Analytical Methodologies for Purity Assessment

The determination of purity and the identification of impurities in this compound rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC) for Purity Determination

Principle: GC separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The area of the peak corresponding to this compound relative to the total peak area provides a quantitative measure of its purity.

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating this compound from potential impurities.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector and Detector Temperature: Typically set to 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute.

-

Final hold: 250 °C for 5 minutes.

-

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

Analysis: A small volume (typically 1 µL) of the prepared sample is injected into the GC. The resulting chromatogram is analyzed to determine the area percentage of the this compound peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Principle: GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that can be used for structural elucidation.

Experimental Protocol:

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

GC Conditions: Similar to the GC-FID method described above.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The mass spectrum of each impurity peak is compared to spectral libraries (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are used to confirm the identity of this compound and can also be used for quantitative analysis (qNMR) with an internal standard.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the different hydrogen atoms in the molecule. The integration of these signals can provide information about the relative number of protons.

-

¹³C NMR Analysis: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the this compound molecule.

-

Quantitative NMR (qNMR): For a precise purity determination, a known amount of an internal standard is added to a precisely weighed sample of this compound. The purity is calculated by comparing the integral of a characteristic this compound signal to the integral of a signal from the internal standard.

Visualizations

The following diagrams illustrate the workflow for purity assessment and the logical relationships of potential impurities.

Caption: Workflow for the purity assessment of research-grade this compound.

Caption: Relationship between synthesis, impurities, and research impact.

Methodological & Application

Application Notes and Protocols for 1-Chlorodecane as an Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorodecane (C₁₀H₂₁Cl) is a versatile primary alkylating agent utilized in organic synthesis to introduce a lipophilic ten-carbon (decyl) chain into a variety of molecular frameworks. Its utility stems from the reactivity of the carbon-chlorine bond, which readily undergoes nucleophilic substitution reactions. This property makes it a valuable building block in the synthesis of pharmaceuticals, surfactants, and other complex organic molecules where modification of lipophilicity and steric profile is required.[1] In the pharmaceutical industry, the incorporation of a decyl group can significantly influence a drug candidate's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This document provides detailed protocols and application notes for several key alkylation reactions using this compound.

Core Applications and Reaction Principles

This compound serves as an electrophile in Sₙ2 reactions, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride leaving group. Common nucleophiles include alkoxides, phenoxides, carbanions, amines, cyanide, and azide ions. The efficiency of these reactions is influenced by the choice of solvent, temperature, and, in some cases, the use of a catalyst.

Application 1: Williamson Ether Synthesis with this compound

The Williamson ether synthesis is a reliable method for the preparation of unsymmetrical ethers. In this application, an alkoxide or phenoxide acts as the nucleophile, attacking this compound to form an ether linkage. This reaction is fundamental for introducing alkoxy or aryloxy groups with a decyl tail, which can be useful for modifying the solubility and electronic properties of a molecule.

Experimental Protocol: Synthesis of Decyl Phenyl Ether

Objective: To synthesize decyl phenyl ether via the Williamson ether synthesis by reacting phenol with this compound.

Materials:

-

Phenol

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (or other suitable solvent like DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

-

Alkoxide Formation: In a round-bottom flask, dissolve phenol (1.0 equivalent) in ethanol. To this solution, add a stoichiometric equivalent of sodium hydroxide or potassium hydroxide (1.0 equivalent) to form the sodium or potassium phenoxide salt. The formation of the salt can be confirmed by the dissolution of the base.

-

Alkylation: To the freshly prepared phenoxide solution, add this compound (1.0-1.2 equivalents) dropwise at room temperature with stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-